4-(4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
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Overview
Description
4-(4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple nitrogen-containing rings, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The compound shows promise as a potential neuroprotective and anti-neuroinflammatory agent . Future research could focus on further exploring these properties, potentially leading to the development of new treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, further studies could also explore the compound’s potential antiviral, anticancer, antioxidant, and antimicrobial activities .
Preparation Methods
The synthesis of 4-(4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. .
Scientific Research Applications
4-(4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: It has potential therapeutic applications in treating various diseases due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine and pyrazolopyridine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, some derivatives may exhibit stronger antibacterial activity, while others may be more effective as enzyme inhibitors. The unique combination of the triazolopyridazine and pyrazolopyridine moieties in 4-(4-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE makes it distinct from other similar compounds .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-11-19-15(13-4-6-14(29-3)7-5-13)10-18(28)21-20(19)27(24-11)17-9-8-16-23-22-12(2)26(16)25-17/h4-9,15H,10H2,1-3H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFWUDZZCYLRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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